Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
CAS No.: 139524-58-6
Cat. No.: VC11652245
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139524-58-6 |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate |
| Standard InChI | InChI=1S/C15H19NO4/c17-14(18-12-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2 |
| Standard InChI Key | FFLQVGSTLGQBGI-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12OCCO2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCC12OCCO2)C(=O)OCC3=CC=CC=C3 |
Introduction
Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound featuring a unique spirocyclic structure. It includes a dioxa and an azaspiro moiety, with a benzyl group attached to the carboxylate, which contributes to its solubility and potential applications in medicinal chemistry. The compound's molecular formula is C15H19NO4, and its molecular weight is approximately 277.32 g/mol .
Synthesis and Preparation
The synthesis of Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multi-step organic synthesis techniques. These methods often include the formation of the spirocyclic core followed by the introduction of the benzyl group through esterification reactions. The specific steps may vary depending on the starting materials and desired purity of the final product.
Comparison with Similar Compounds
Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate shares structural similarities with other compounds in the dioxa-spirocyclic class. Notable similar compounds include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 1,4-dioxa-8-azaspiro[4.5]decane | Lacks fluorine; different alkoxy group | |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Basic structure without substituents | |
| Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | Presence of fluorine; similar benzyl group |
Research Findings and Future Directions
Research on Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is ongoing, with a focus on its interaction with biological targets. Studies utilizing techniques like radioligand binding assays or cellular uptake studies could provide valuable insights into its pharmacological profile. Future research should aim to explore its therapeutic potential and optimize its synthesis for large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume